molecular formula C10H9N3O3S B3000906 4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid CAS No. 1864073-32-4

4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid

Cat. No. B3000906
CAS RN: 1864073-32-4
M. Wt: 251.26
InChI Key: AIKUCUOQRMRYHK-UHFFFAOYSA-N
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Description

The compound "4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antifolate properties. The presence of a sulfanyl group and an oxazole ring in the compound suggests potential for interaction with various biological targets.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been described in the literature. For instance, a series of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase (TS), which is a key enzyme in the synthesis of thymidine for DNA replication . These compounds were synthesized from a key intermediate, 2-(pivaloylamino)-4-oxo-6-methylpyrrolo[2,3-d]-pyrimidine, by appending aryl thiols to the 5-position via an oxidative addition reaction . This method could potentially be adapted for the synthesis of "4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid" by using an appropriate oxazole thiol in the synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can significantly influence their biological activity. For example, the conformation of the pyrimidine ring can vary, as seen in sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, which adopt conformations intermediate between boat, screw-boat, and twist-boat forms . The presence of different substituents on the pyrimidine ring can lead to the formation of hydrogen-bonded ribbons and affect the overall molecular geometry, which in turn can influence the compound's interaction with biological targets .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including benzylation and nitrosation . These reactions can lead to the formation of polymorphs with different hydrogen bonding patterns and molecular arrangements . The reactivity of the sulfanyl group in "4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid" could be explored in similar reactions to yield novel derivatives with potentially enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of a sulfanyl group can increase the lipophilicity of the compound, which may affect its bioavailability and pharmacokinetics . The presence of an oxazole ring could also contribute to the compound's electronic properties and its ability to form hydrogen bonds, which are important for its interaction with biological targets.

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds similar to 4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid are used in the synthesis of novel thiopyrimidine-glucuronide compounds with promising biological activities. These compounds are characterized by the formation of a dihydropyrimidine skeleton and installation of a pyrimidine ring with an amino group (R. Wanare, 2022).

Crystal Structure and Cytotoxic Activity

  • New 4-thiopyrimidine derivatives, obtained from similar starting materials, have been characterized by their molecular structures using spectroscopies and single-crystal X-ray diffraction. Their cytotoxicity against various cell lines, including cancer cell lines, has been examined (Marcin Stolarczyk et al., 2018).

Synthesis of Sulfanyl Pyrimidin-4(3H)-one Derivatives

  • Research on the synthesis of heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, which are structurally related, demonstrates a wide spectrum of biological activities including antimicrobial and anticancer properties (F. Bassyouni & O. Fathalla, 2013).

Conformationally Constrained Masked Cysteines

  • Studies on the synthesis of 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives indicate the use of related compounds in preparing conformationally constrained masked cysteines, which have potential applications in biochemical and pharmaceutical research (F. Clerici, M. L. Gelmi, & D. Pocar, 1999).

Kinetic Studies

  • Kinetic studies on the oxidation of related compounds like Ethyl-2-(methylthio) pyrimidine 5-carboxylate provide insights into reaction mechanisms, which are crucial in the development of synthetic pathways for pharmaceutical compounds (T. Padmini, M. Manju, & B. Sateesh, 2016).

Future Directions

Oxazole derivatives continue to draw the attention of researchers due to their wide spectrum of biological activities and their potential for medicinal applications . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities.

properties

IUPAC Name

4-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-6-2-7(16-13-6)4-17-9-8(10(14)15)3-11-5-12-9/h2-3,5H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKUCUOQRMRYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CSC2=NC=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid

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